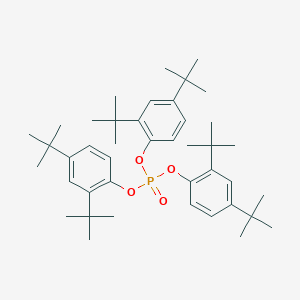

tris(2,4-di-tert-butylphényl)phosphate

Vue d'ensemble

Description

Le phosphate de tris(2,4-di-tert-butylphényle) est un composé organophosphoré de formule moléculaire C42H63O4P et d'une masse molaire de 662,92 g/mol . Ce composé est connu pour sa stabilité et est largement utilisé comme antioxydant dans diverses applications industrielles, en particulier dans la stabilisation des polymères .

Applications De Recherche Scientifique

Tris(2,4-di-tert-butylphenyl)phosphate has a wide range of applications in scientific research:

Mécanisme D'action

Target of Action

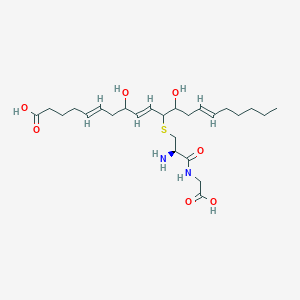

The primary target of tris(2,4-di-tert-butylphenyl)phosphate is secretory Phospholipase A2 (sPLA2) . sPLA2 is an enzyme that plays a crucial role in the metabolism of phospholipids, particularly in the generation of arachidonic acid, a precursor of various eicosanoids involved in inflammation .

Mode of Action

Tris(2,4-di-tert-butylphenyl)phosphate interacts with its target, sPLA2, through a process known as molecular docking . This interaction inhibits the activity of sPLA2, thereby modulating the metabolic processes it is involved in .

Biochemical Pathways

By inhibiting sPLA2, tris(2,4-di-tert-butylphenyl)phosphate affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, which are signaling molecules that mediate inflammatory responses. Therefore, the compound’s action on this pathway can have downstream effects on inflammation .

Result of Action

The inhibition of sPLA2 by tris(2,4-di-tert-butylphenyl)phosphate results in a significant anti-inflammatory activity . This is evidenced by the reduction of paw edema volume in carrageenan-induced paw edema model .

Action Environment

The action, efficacy, and stability of tris(2,4-di-tert-butylphenyl)phosphate can be influenced by various environmental factors. For instance, heating, UV radiation, and water contact might significantly transform the compound

Analyse Biochimique

. .

Biochemical Properties

Tris(2,4-di-tert-butylphenyl)phosphate has been found to inhibit secretory phospholipase A2 (sPLA2), a group of enzymes that play a crucial role in the metabolism of phospholipids . The nature of this interaction is through molecular docking .

Cellular Effects

Its ability to inhibit sPLA2 suggests that it could influence cell function by modulating phospholipid metabolism .

Molecular Mechanism

The molecular mechanism of Tris(2,4-di-tert-butylphenyl)phosphate involves its binding to sPLA2, thereby inhibiting the enzyme’s activity . This interaction could potentially lead to changes in gene expression and other cellular processes due to the role of sPLA2 in phospholipid metabolism .

Metabolic Pathways

Tris(2,4-di-tert-butylphenyl)phosphate is involved in the metabolic pathway of phospholipids due to its interaction with sPLA2

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse du phosphate de tris(2,4-di-tert-butylphényle) implique généralement la réaction du phosphate de phényle avec le 2,4-di-tert-butylphénol. La réaction est effectuée sous des conditions de température et de pression contrôlées, souvent en utilisant un catalyseur tel que le trichlorophénol pour faciliter l'estérification . Le produit est ensuite purifié par extraction par solvant, cristallisation par refroidissement ou distillation pour atteindre une pureté élevée .

Méthodes de production industrielle

En milieu industriel, la production de phosphate de tris(2,4-di-tert-butylphényle) suit des voies de synthèse similaires mais à plus grande échelle. Le procédé consiste à mélanger les réactifs dans de grands réacteurs, à maintenir des conditions de réaction optimales et à utiliser des techniques de purification continues pour garantir une qualité de produit constante .

Analyse Des Réactions Chimiques

Types de réactions

Le phosphate de tris(2,4-di-tert-butylphényle) subit diverses réactions chimiques, notamment:

Oxydation: Le composé peut être oxydé dans des conditions spécifiques, conduisant à la formation de dérivés oxydés.

Réduction: Les réactions de réduction peuvent convertir le groupe phosphate en d'autres groupes fonctionnels.

Substitution: Les groupes phényles peuvent subir des réactions de substitution avec divers réactifs.

Réactifs et conditions courantes

Les réactifs couramment utilisés dans ces réactions comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs tels que l'hydrure de lithium et d'aluminium, et divers nucléophiles pour les réactions de substitution . Les réactions sont généralement effectuées sous des conditions de température et de pression contrôlées pour assurer la formation du produit souhaité.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de phosphates avec différents états d'oxydation, tandis que les réactions de substitution peuvent introduire divers groupes fonctionnels sur les cycles phényles .

Applications de la recherche scientifique

Le phosphate de tris(2,4-di-tert-butylphényle) a une large gamme d'applications dans la recherche scientifique:

Mécanisme d'action

Le mécanisme d'action du phosphate de tris(2,4-di-tert-butylphényle) implique sa capacité à inhiber la phospholipase A2 sécrétoire (sPLA2), une enzyme impliquée dans la réponse inflammatoire . En se liant au site actif de la sPLA2, le composé empêche l'enzyme de catalyser l'hydrolyse des phospholipides, réduisant ainsi la production de médiateurs pro-inflammatoires .

Comparaison Avec Des Composés Similaires

Composés similaires

Phosphine de tris(2,4-di-tert-butylphényle): Structure similaire mais contient un groupe phosphite au lieu d'un groupe phosphate.

Phosphate de bis(2,4-di-tert-butylphényle): Composé apparenté avec deux groupes phényles au lieu de trois.

Unicité

Le phosphate de tris(2,4-di-tert-butylphényle) est unique en raison de sa grande stabilité et de son efficacité en tant qu'antioxydant. Sa capacité à inhiber la sPLA2 le distingue également des autres composés similaires, ce qui le rend précieux dans les applications industrielles et biomédicales .

Propriétés

IUPAC Name |

tris(2,4-ditert-butylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H63O4P/c1-37(2,3)28-19-22-34(31(25-28)40(10,11)12)44-47(43,45-35-23-20-29(38(4,5)6)26-32(35)41(13,14)15)46-36-24-21-30(39(7,8)9)27-33(36)42(16,17)18/h19-27H,1-18H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZSKHRTUXHLAHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(C=C1)OP(=O)(OC2=C(C=C(C=C2)C(C)(C)C)C(C)(C)C)OC3=C(C=C(C=C3)C(C)(C)C)C(C)(C)C)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H63O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20893779 | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

662.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

95906-11-9 | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95906-11-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Tris(2,4-ditert-butylphenyl)phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095906119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phenol, 2,4-bis(1,1-dimethylethyl)-, 1,1',1''-phosphate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Tris(2,4-di-tert-butylphenyl) phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20893779 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRIS(2,4-DI-TERT-BUTYLPHENYL)PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F32IRS6B46 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(S)-(2-Methoxyphenyl)-[4-[(2-methoxyphenyl)-phenylphosphanyl]butyl]-phenylphosphane](/img/structure/B143623.png)

![5-Fluorobenzo[d]isothiazole](/img/structure/B143633.png)